molecular formula C9H13NO3S B11968717 3-Anilinopropanesulphonic acid CAS No. 72943-20-5

3-Anilinopropanesulphonic acid

Cat. No.: B11968717
CAS No.: 72943-20-5
M. Wt: 215.27 g/mol
InChI Key: NYLUYMWPXIIXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Anilinopropanesulphonic acid is an organic compound with the molecular formula C9H13NO3S. It is also known as 3-(Phenylamino)-1-propanesulfonic acid. This compound is characterized by the presence of an aniline group attached to a propanesulfonic acid moiety. It is primarily used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilinopropanesulphonic acid typically involves the reaction of aniline with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aniline acts as a nucleophile, displacing the chlorine atom from the 3-chloropropanesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Anilinopropanesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-Anilinopropanesulphonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Anilinopropanesulphonic acid involves its interaction with various molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The sulfonic acid moiety can enhance the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

    3-Amino-1-propanesulfonic acid: This compound has a similar structure but with an amino group instead of an aniline group.

    3-(N-morpholino)propanesulfonic acid:

Uniqueness: 3-Anilinopropanesulphonic acid is unique due to the presence of both an aniline group and a sulfonic acid moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

72943-20-5

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-anilinopropane-1-sulfonic acid

InChI

InChI=1S/C9H13NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,11,12,13)

InChI Key

NYLUYMWPXIIXDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCS(=O)(=O)O

Related CAS

141182-90-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.